molecular formula C8H11NO3 B2814334 1-Oxa-3-azaspiro[4.5]decane-2,4-dione CAS No. 7759-32-2

1-Oxa-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B2814334
CAS No.: 7759-32-2
M. Wt: 169.18
InChI Key: ZDWSKPIXIMGXQX-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Heterocyclic Chemistry

Spirocyclic compounds are characterized by their unique structural feature of having two rings connected through a single, shared spiroatom. This arrangement imparts a three-dimensional and rigid conformation that is distinct from fused or bridged ring systems. When these rings incorporate atoms other than carbon, such as oxygen and nitrogen, they are termed spirocyclic heterocycles. ontosight.ai

1-Oxa-3-azaspiro[4.5]decane-2,4-dione is a prime example of this class. Its structure consists of a five-membered heterocyclic ring (containing the 1-oxa and 3-aza moieties) and a six-membered cyclohexane (B81311) ring, both joined at the spirocenter. The presence of both oxygen and nitrogen atoms within the heterocyclic portion of the molecule makes it a significant subject of study in organic chemistry. ontosight.ai The synthesis of such complex molecules is a multi-step process that advances the field of molecular design and construction. ontosight.ai

Significance of Spirocyclic Scaffolds in Advanced Medicinal Chemistry and Chemical Biology

The strategic incorporation of spirocyclic scaffolds into molecular design is a powerful tool in modern medicinal chemistry. tandfonline.comnih.gov The increasing interest in moving away from flat, planar molecules has highlighted the advantages of three-dimensional structures like spirocycles. tandfonline.comacs.org These scaffolds offer several benefits that are highly sought after in drug discovery:

Improved Physicochemical and Pharmacokinetic Properties: Shifting from planar, aromatic structures to sp3-rich spirocycles often leads to enhanced properties such as higher solubility, better metabolic stability, and decreased lipophilicity. tandfonline.com

Conformational Rigidity: The rigid nature of the spirocyclic system can lock a molecule into a specific conformation. This pre-organization can optimize the orientation of binding elements for interaction with biological targets, potentially leading to improved potency and selectivity. tandfonline.comtandfonline.com

Novel Chemical Space: Spirocyclic compounds represent an exciting and relatively unexplored area of chemical space, offering opportunities to develop novel drug candidates with unique pharmacological profiles. tandfonline.comnih.gov

These advantages have led to the inclusion of spirocyclic scaffolds in numerous approved drugs and drug candidates. acs.orgnih.gov They are actively investigated for a wide range of diseases, including cancer and neurological disorders. tandfonline.comnih.gov

Overview of Academic Research Trajectories for this compound

While research on the exact this compound molecule is specific, a broader academic trajectory exists for its derivatives and related spiro systems. The core scaffold is seen as a valuable starting point for creating libraries of compounds with potential biological activities. ontosight.aiontosight.ai

Research has focused on the synthesis and biological evaluation of derivatives. For instance, studies on the closely related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold have yielded compounds with significant antitumor properties. nih.gov Scientists have systematically synthesized a series of these derivatives and tested their efficacy against various human cancer cell lines. nih.gov This research involves modifying the core structure to understand structure-activity relationships (SAR), which is crucial for optimizing therapeutic potential. nih.gov

One study detailed the synthesis of seventeen derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and evaluated their anticancer activity. The results showed that fifteen of these compounds exhibited moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov The data below highlights the performance of the most potent compounds from this study.

Anticancer Activity (IC50 in µM) of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives nih.gov
CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)
11b0.18--
11d-0.08-
11h0.190.080.15
11k-0.090.14
12c--0.14

The synthesis of these compounds often involves key steps like metal-catalyzed oxidative cyclization. nih.gov Researchers have also focused on optimizing reaction conditions to improve yields and make the synthesis more efficient. nih.gov The characterization of these novel compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their structure and purity. ontosight.aiontosight.ai

Furthermore, the broader family of spiro[4.5]decane heterocycles is an active area of investigation. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel agonists for the delta-opioid receptor, a target for treating various neurological disorders. nih.govresearchgate.net This demonstrates the versatility of the spiro[4.5]decane framework in generating diverse and biologically relevant molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-3-azaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSKPIXIMGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione and Its Analogues

Fundamental Approaches to Spirocyclic Lactam and Dione (B5365651) Synthesis

The construction of spirocyclic systems, which feature two rings sharing a single atom, presents distinct synthetic challenges, primarily centered on the creation of a quaternary carbon center. rsc.org A variety of robust strategies have been developed to address this, ranging from classical cyclization reactions to modern asymmetric catalytic methods.

Cyclization Reactions for Spirocyclic Ring Formation

Intramolecular cyclization is a cornerstone of spirocycle synthesis. This approach involves a precursor molecule that contains all the necessary atoms for both rings, which are then joined by forming a new bond at the desired spiro-center.

Key cyclization strategies include:

Intramolecular Alkylation: This involves the reaction of a nucleophile and an electrophile within the same molecule. For instance, spiroannulation of a cyclohexanedione with an alkyl halide in the presence of a base can form a spirocarbocycle. rsc.org

Dieckmann Condensation: This intramolecular reaction of a diester with a base is used to form cyclic β-keto esters, which can be precursors to spirocyclic diones. nih.gov

Radical Cyclization: Free-radical reactions can be initiated to form the spirocyclic core, a method noted for its utility in constructing quaternary carbon centers. rsc.org

Cascade Reactions: A sequence of intramolecular reactions can occur in one pot to rapidly build molecular complexity. For example, a cascade 4-endo N-cyclization/aerobic oxidation sequence has been used to synthesize steroidal spiro β-lactams. nih.gov

Table 1: Examples of Cyclization Reactions in Spirocycle Synthesis

Reaction TypePrecursor TypeKey ReagentsSpiro-Product TypeReference
Intramolecular AlkylationCyclohexanedione derivative with alkyl halide side chainBaseSpirocarbocycle rsc.org
Dieckmann CondensationLinear diesterSodium methoxideSpirocyclic β-keto ester nih.gov
Cascade N-Cyclization/OxidationDienamideBase, Air (O₂)Spiro β-lactam nih.gov
Phenol Oxidative Dearomatization/SpirocyclizationPhenolic precursorOxidizing agentSpiro-fused cyclohexadienone nih.gov

Cycloaddition Strategies (e.g., Staudinger Reaction Variants)

Cycloaddition reactions are highly efficient methods for constructing rings in a single step and are well-suited for creating spirocyclic frameworks. acs.orgnih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloaddition: This is one of the most effective strategies for synthesizing five-membered spirocycles. acs.orgacs.org For example, the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with an alkylidene oxindole (B195798) yields spirocyclic cyclopentanes. acs.org Similarly, [3+2] annulation reactions of azadienes with haloalcohols can produce spiro-oxazolidines under metal-free conditions. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction is a powerful tool for forming six-membered rings and can be applied to the synthesis of spiro compounds. The reaction between 5-methylidene-hydantoins and various 1,3-dienes like cyclopentadiene (B3395910) has been shown to produce spiro-thiohydantoins. mdpi.com

[2+2] Cycloaddition (Staudinger Reaction): The Staudinger ketene-imine cycloaddition is a classic and vital method for synthesizing β-lactams. wikipedia.org In the context of spirocycles, an exocyclic imine (a Schiff base derived from a cyclic ketone) reacts with a ketene (B1206846) to form a spiro-β-lactam. rsc.orgdigitellinc.com This reaction has been adapted to create complex structures like dispirooxindole-β-lactams. mdpi.com A metal-free, microwave-assisted Wolff rearrangement followed by a Staudinger [2+2] cycloaddition has also been developed to access novel spiro bis-β-lactams. acs.org

Functional Group Interconversions and Modifications on Precursors

The synthesis of a target spirocycle often relies on the careful manipulation of functional groups on precursor molecules. This can involve protecting certain groups, activating others, and converting one functional group into another to facilitate the key ring-forming step. For instance, a common strategy involves preparing a precursor with both a nucleophilic center and an electrophilic center poised for an intramolecular cyclization. This might require the reduction of a carbonyl to an alcohol, conversion of an alcohol to a leaving group (like a halide), or protection of an amine before proceeding with the spirocyclization step. In one route to spironolactone, a ketone group was first protected as a ketal before a rhodium-catalyzed hydroformylation was performed on an alkyne to form the spirocyclic lactol intermediate. nih.gov

Asymmetric Synthesis and Chiral Induction Techniques

Given the importance of chirality in bioactive molecules, the development of asymmetric methods for spirocycle synthesis is a major area of research. rsc.org The goal is to control the stereochemistry of the newly formed spirocenter.

Chiral Catalysts: Organocatalysis and transition-metal catalysis are prominent strategies. acs.orgacs.org Chiral phosphoric acids, for example, can catalyze the desymmetrization of prochiral diesters to yield enantioenriched lactones that can undergo a second cyclization to form a spirocycle. researchgate.net Cinchona alkaloid catalysts have been used for enantioselective semipinacol rearrangements to create spirocyclic diketones. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of the spirocyclization reaction, after which it is removed.

Substrate Control: The inherent chirality of a starting material, such as a steroid or a carbohydrate, can be used to influence the stereochemistry of the spiro-center during ring formation.

Table 2: Asymmetric Approaches to Spirocycle Synthesis

TechniqueCatalyst/Reagent ExampleReaction TypeSpiro-Product TypeEnantiomeric Excess (ee)Reference
OrganocatalysisChiral Phosphoric AcidDesymmetrization/CyclizationSpirocyclic Lactone/LactamNot specified researchgate.net
OrganocatalysisCinchona AlkaloidSemipinacol RearrangementSpirocyclic Diketone77% ee acs.org
Transition-Metal CatalysisPd-catalyst with Chiral Phosphoramide Ligand[3+2] CycloadditionSpirocyclic CyclopentaneUp to 99% ee acs.org
OrganocatalysisN-Heterocyclic Carbene (NHC)Asymmetric Staudinger Reactionβ-Lactam SpirooxindoleNot specified rsc.org

Biomimetic Synthetic Routes

Biomimetic synthesis seeks to mimic nature's strategies for building complex molecules. wikipedia.org This often involves cascade reactions that form multiple rings and stereocenters in a single, efficient step, inspired by a proposed biosynthetic pathway. nih.govwikipedia.org For example, the synthesis of spirotryprostatin B, a natural product, involves an oxidative rearrangement of an indole (B1671886) precursor to form the spirooxindole core, mimicking the proposed biogenesis. acs.org Another biomimetic approach to spirooliganones involved a cascade of a Claisen rearrangement, o-quinone methide formation, and a hetero-Diels-Alder reaction to construct the core framework. nih.gov A proposed biosynthesis for the 1-oxa-3-azaspiro[4.5]decane backbone itself originates from bromotyrosine derivatives in marine sponges. researchgate.net

Targeted Synthesis of the 1-Oxa-3-azaspiro[4.5]decane-2,4-dione Core

The this compound structure is a spiro-oxazolidinedione. The synthesis of this specific heterocyclic system can draw upon established methods for creating both spirocycles and oxazolidinediones.

A highly relevant synthetic approach involves the cyclization of a precursor containing the necessary components. For instance, the synthesis of potent spiro oxazolidinedione inhibitors of p300/CBP histone acetyltransferases provides a clear template. acs.orgfigshare.com This multi-step synthesis began with a cyclic ketone (an indanone). The key steps were:

Enantioselective Cyanation: Addition of trimethylsilyl (B98337) cyanide (TMSCN) to the ketone to introduce the nitrile group and establish the stereochemistry at the spiro center.

Nitrile Hydrolysis: Conversion of the nitrile to a carboxylic acid.

Cyclization: Reaction with triphosgene (B27547) to mediate the cyclization, forming the oxazolidinedione ring. This resulted in the desired spiro-oxazolidinedione core with excellent enantiomeric purity after recrystallization. acs.org

Adapting this logic to the this compound core, a plausible route would start from cyclohexanone. The reaction of an α-hydroxy acid derivative of cyclohexanecarboxylic acid with a source of nitrogen (like an isocyanate or ammonia (B1221849) followed by cyclization) could form the target dione.

Another related approach is the synthesis of spirohydantoins (1,3-diazaspiro[4.5]decane-2,4-diones), which are structurally analogous. These can be prepared from a cyclic ketone (e.g., 4-phenylcyclohexanone), an amino acid, and potassium cyanate, followed by cyclization and hydrolysis. mdpi.com Replacing the second nitrogen atom with an oxygen atom in the synthetic design would lead to the oxazolidinedione core.

Furthermore, research on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related spiro system, has identified a key metal-catalyzed oxidative cyclization of an amide precursor, 2-hydroxy-N-(4-hydroxyphenyl)acetamide, to form the spirocyclic core. researchgate.netnih.govnih.gov This highlights the utility of intramolecular oxidative cyclizations in forming such spiro-heterocycles.

Table of Compounds

Reaction Pathways for Oxa-aza Spirocyclic Dione Construction

Another prominent strategy for building similar spiro-hydantoin systems, such as 1,3-diazaspiro[4.5]decane-2,4-diones, involves the cyclization of a ureido derivative. mdpi.com This pathway typically includes treating an intermediate, like a ureidonitrile, with a base to induce ring closure, followed by acid hydrolysis to yield the final dione product. mdpi.com

More advanced and efficient methods for constructing oxa-spirocyclic frameworks are continually being developed. researchgate.net These include:

Iodocyclization: A powerful method for forming oxygen-containing rings. researchgate.net

Relay Catalysis: Diastereoselective tandem cyclization reactions using gold and palladium catalysts have been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net

Cobalt-Catalyzed C-H Activation: A one-step protocol using cobalt(III) catalysis allows for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. researchgate.net

These varied pathways highlight the flexibility and ongoing innovation in the synthesis of complex spirocyclic systems.

Utilization of Key Starting Materials and Intermediates

The choice of starting materials is fundamental to the successful synthesis of the target spirocycle. For analogues such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, the synthesis commences with readily available precursors like 4-aminophenol (B1666318) and α-hydroxy acids (e.g., glycolic acid or lactic acid). nih.govnih.gov

The general synthetic sequence involves two main stages:

Amide Formation: The initial step is the condensation of the starting materials. For instance, 4-aminophenol and glycolic acid are reacted using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) to form the key intermediate, 2-hydroxy-N-(4-hydroxyphenyl)acetamide. nih.gov

Oxidative Cyclization: This crucial amide intermediate then undergoes an intramolecular oxidative cyclization to form the spirocyclic dione core. nih.gov This key step is often catalyzed by a metal complex, such as one containing copper, in the presence of an oxidant like PhI(OAc)₂. nih.govnih.gov

In the synthesis of diaza-spirocycles, a common starting point is a substituted cyclohexanone. This is converted in multiple steps to a key intermediate such as 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile, which is then transformed into a ureido derivative before the final cyclization. mdpi.com

Advanced Derivatization and Diversification Strategies for this compound

Once the core spirocyclic structure is established, various strategies can be employed to introduce functional groups and create a library of diverse derivatives. These modifications can significantly alter the molecule's properties. nih.gov

Regioselective and Stereoselective Introduction of Substituents (e.g., pyridyl, ethyl, methyl groups)

The synthesis of specific derivatives, such as 3-(2-(5-ethyl-2-pyridyl)ethyl)-7-methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione, demonstrates the precise introduction of substituents. ontosight.ai The synthesis of such complex molecules involves multiple steps to form the spiro ring and subsequently introduce the desired groups, including the pyridyl, ethyl, and methyl moieties, at specific positions. ontosight.ai

A common and effective method for derivatization is the N-alkylation of the azaspiro-dione core. The nitrogen atom at the 3-position serves as a nucleophilic handle for introducing a wide variety of substituents. For example, the core structure of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione can be reacted with various halogenated hydrocarbons, such as substituted benzyl (B1604629) bromides, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a range of N-substituted derivatives. nih.gov

Below is a table of representative derivatives synthesized via this N-alkylation strategy on an analogous spirodione core.

Compound IDR Group (Substituent)Yield (%)Melting Point (°C)
11g 4-Methylbenzyl8176–78
11h 4-Bromobenzyl7590–93
Data sourced from a study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Late-Stage Functionalization for Structural Elaboration

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the direct modification of complex molecules in the final steps of a synthesis. nih.govunica.it This approach avoids the need for lengthy de novo syntheses with pre-functionalized starting materials. unica.it For a scaffold like this compound, LSF techniques could be employed to introduce functional groups directly onto the carbocyclic ring.

Advanced methods applicable for such transformations include:

Photoredox Catalysis and Electrochemistry: These techniques utilize radical chemistry to achieve efficient and regioselective C-H functionalization on sp³-hybridized carbon atoms. spirochem.com

Transition-Metal-Catalyzed C-H Activation: This strategy enables the direct modification of otherwise inert C-H bonds, streamlining synthetic routes. unica.itresearchgate.net

Applying these methods to the spiro-decane ring system could rapidly generate a diverse array of analogues for further investigation, significantly accelerating the exploration of its chemical space. nih.govspirochem.com

Synthesis of Spatially Oriented Derivatives and Enantiomers

The three-dimensional nature of spirocycles makes the control of stereochemistry a critical aspect of their synthesis. researchgate.net The creation of specific spatially oriented derivatives, or stereoisomers, is crucial as different isomers can have distinct properties.

Methodologies that achieve stereocontrol include:

Diastereoselective Synthesis: As seen in the Au/Pd relay catalytic tandem cyclization to form 2-oxa-7-azaspiro[4.5]decane derivatives, it is possible to achieve high diastereoselectivity, controlling the relative orientation of substituents. researchgate.net

Isomer Specification: Synthetic procedures can be designed to yield specific isomers, such as the (trans)-isomers of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives mentioned in patent literature. google.com

The synthesis of specific enantiomers (non-superimposable mirror images) typically requires asymmetric synthesis strategies. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the formation of one enantiomer over the other. While specific enantioselective syntheses for this compound are not detailed in the reviewed literature, the principles of asymmetric catalysis are broadly applicable to this class of compounds.

Structure Activity Relationship Sar Studies of 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione and Its Derivatives

Investigation of Spirocyclic Core Architecture on Biological Recognition

The unique spirocyclic architecture of 1-oxa-3-azaspiro[4.5]decane-2,4-dione, where a cyclohexane (B81311) ring is fused to a hydantoin-like ring at a single carbon atom, is fundamental to its interaction with biological macromolecules. This arrangement imparts a rigid structure that can pre-organize appended functional groups into a specific orientation for optimal target engagement.

Influence of Ring Sizes and Heteroatom Positioning on Pharmacophoric Features

The specific arrangement of a five-membered oxazolidine-2,4-dione ring spiro-fused to a six-membered cyclohexane ring is crucial for defining the pharmacophoric features of the scaffold. The relative positioning of the oxygen and nitrogen heteroatoms in the five-membered ring, along with the spiro-carbon, creates a distinct spatial arrangement of hydrogen bond donors and acceptors.

Research on related spirohydantoin systems has shown that alterations in ring size or the nature and position of heteroatoms can significantly impact biological activity. For instance, in a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as δ-opioid receptor agonists, the specific spiro-fusion of the hydantoin (B18101) and piperidine (B6355638) rings was essential for their activity and selectivity. nih.govnih.gov While direct comparative studies on ring-size variants of this compound are not extensively documented, the established principles of SAR suggest that expanding or contracting either the oxazolidine-2,4-dione or the cyclohexane ring would alter the bond angles and distances between key pharmacophoric elements, likely leading to a decrease in target affinity.

The positioning of the oxygen at position 1 and the nitrogen at position 3 is a defining feature. The oxygen atom can act as a hydrogen bond acceptor, while the N-H group at position 3 provides a hydrogen bond donor capability. This specific arrangement contributes to the molecule's polarity and its potential to form directional interactions within a protein binding pocket.

Conformational Analysis and Rigidity Contributions to Molecular Interactions

The spirocyclic nature of this compound significantly restricts its conformational flexibility. The cyclohexane ring typically adopts a chair conformation, which positions the substituents on this ring in well-defined axial and equatorial orientations. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Computational conformational analysis of related spiro compounds has been instrumental in understanding their SAR. For example, in studies of spirocyclic antagonists of the CGRP receptor, the rigid scaffold was key to orienting the necessary pharmacophoric groups for potent activity. The defined geometry of the spiro-center ensures a precise three-dimensional presentation of substituents, which is critical for molecular recognition.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be modulated by the introduction of various substituents on both the hydantoin-like and the cyclohexane rings.

Elucidation of Specific Substitution Patterns Affecting Target Binding

Systematic variation of substituents allows for the exploration of the chemical space around the core scaffold and the optimization of interactions with a biological target. Studies on analogous spiro systems, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have demonstrated that the nature and position of substituents are critical for their antitumor activity. nih.gov For these compounds, substitution at the nitrogen atom (position 4 in that scaffold) with different benzyl (B1604629) groups significantly influenced their potency against various cancer cell lines. nih.gov

While specific data for the this compound scaffold is limited, general principles suggest that substitution at the nitrogen atom (position 3) would allow for the introduction of side chains that can probe different regions of a binding site. Similarly, substitution on the cyclohexane ring can influence lipophilicity, steric bulk, and the potential for additional interactions.

The following table illustrates hypothetical substitution patterns and their potential impact on biological activity based on general medicinal chemistry principles, as direct data for the specific scaffold is sparse.

Substitution PositionSubstituent TypePotential Impact on Biological Activity
N-3Small alkyl groupsMay modulate lipophilicity and metabolic stability.
N-3Aryl or heteroaryl groupsCan introduce pi-stacking or other specific interactions.
Cyclohexane RingHalogensCan enhance binding affinity through halogen bonding.
Cyclohexane RingHydroxyl or methoxy (B1213986) groupsMay introduce hydrogen bonding interactions and alter solubility.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Within the this compound scaffold, several bioisosteric modifications could be envisioned.

For instance, the carbonyl groups at positions 2 and 4 are key hydrogen bond acceptors. A potential bioisosteric replacement could involve replacing one of the carbonyls with a thiocarbonyl group, which could alter the electronic properties and hydrogen bonding capacity of the molecule.

The oxygen atom at position 1 could potentially be replaced with a sulfur atom to yield a 1-thia-3-azaspiro[4.5]decane-2,4-dione. Such a modification would impact the geometry and electronic distribution of the ring. Studies on related spiro systems have shown that replacing oxygen with sulfur can influence receptor selectivity. For example, in a series of spiro[4.5]decane derivatives, the replacement of ring oxygen atoms with sulfur led to a decrease in alpha1-adrenoceptor affinity. unimore.it

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

Original GroupPotential BioisostereRationale for Replacement
Carbonyl (C=O)Thiocarbonyl (C=S)Modulate electronic properties and hydrogen bonding.
Oxygen (O) in ringSulfur (S)Alter ring geometry and lipophilicity.
N-HN-CH3Remove hydrogen bond donor, increase lipophilicity.

Stereochemical Determinants in the Activity of this compound Enantiomers

The spiro-carbon atom in this compound is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers arises from the fact that only one enantiomer may be able to achieve a three-point attachment to the binding site with the correct orientation. The "distomer" (the less active enantiomer) may bind with a lower affinity or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Role of Absolute Configuration on Protein/Enzyme Recognition

The absolute configuration of a chiral molecule is a critical determinant of its ability to bind to proteins and enzymes, which are themselves chiral macromolecules. The concept of chiral recognition dictates that enantiomers of a drug can exhibit significantly different affinities for a receptor or enzyme active site due to the specific three-dimensional arrangement required for optimal interaction. This is often described by the "three-point attachment model," where one enantiomer can achieve multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the biological target, while its mirror image cannot. mdpi.com

In the context of spiro compounds, the spiro carbon atom itself can be a chiral center, creating a rigid and well-defined orientation of the fused rings. This inherent three-dimensionality enhances binding affinity by reducing conformational flexibility, which can be advantageous for entropy in binding events. evitachem.com

A compelling example can be found in the study of spiro hydantoin inhibitors of the enzyme aldose reductase, which is implicated in diabetic complications. For the potent inhibitor Sorbinil (2,4-dihydro-6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione), it was discovered that the inhibitory activity resides exclusively in the (4S)-isomer. nih.gov This demonstrates that the active site of aldose reductase can precisely distinguish between the two enantiomers, with only the (S)-configuration allowing for the correct orientation of substituents to interact with key amino acid residues and inhibit the enzyme's function.

Similarly, research on spiroiminodihydantoin, a DNA lesion product, has shown the importance of absolute configuration in the context of biochemical processing. The two diastereomers, (-)-(S)-spiroiminodihydantoin and (+)-(R)-spiroiminodihydantoin, are recognized and processed differently by DNA repair enzymes, highlighting the stereospecific nature of enzyme-substrate interactions.

While direct data for this compound is scarce, these examples from structurally related spiro hydantoins strongly suggest that the absolute configuration at the spiro-center and any other chiral centers would be a crucial factor in its recognition by specific protein or enzyme targets.

Stereoisomer-Specific Pharmacological Differentiation

The differential recognition of stereoisomers at the molecular level translates directly into distinct pharmacological profiles. Enantiomers of a chiral drug can vary significantly in their potency, efficacy, and even their qualitative biological effect. mdpi.com One enantiomer may be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive. mdpi.com This stereoisomer-specific differentiation is a well-established principle in medicinal chemistry.

A pertinent illustration is provided by studies on derivatives of 1-oxa-8-azaspiro[4.5]decane, which were investigated as M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov In this series, several compounds were synthesized and evaluated, with two lead compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, undergoing optical resolution to separate their enantiomers. nih.gov

The subsequent pharmacological evaluation revealed that while the enantiomers had similar binding affinities for the M1 receptor (a low eudismic ratio), the functional M1 agonist activity was predominantly associated with the (-)-isomers. nih.gov Further crystallographic analysis of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane established its absolute configuration as (S). nih.gov This finding clearly demonstrates that even with comparable binding, the specific spatial arrangement of the (S)-enantiomer is more effective at inducing the conformational change in the M1 receptor required for signal transduction.

Another example is seen with spiro hydantoins derived from 8-aza-4-chromanones, which were also developed as aldose reductase inhibitors. The most potent compound identified in this series was cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dione, and it was determined that the (2'R,4'S) enantiomer possessed the highest activity, with an IC50 value of 7.5 nM. organic-chemistry.org This highlights a high degree of stereoselectivity, where a specific combination of configurations at multiple chiral centers is required for optimal inhibitory potency against the target enzyme.

These examples from closely related spirocyclic systems strongly support the hypothesis that the pharmacological activity of this compound and its derivatives would be highly dependent on their stereochemistry. The separation and individual testing of its stereoisomers would be essential to identify the active enantiomer (eutomer) and to understand the full pharmacological profile of this chemical scaffold.

Data Tables

Table 1: Stereospecific Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Muscarinic Receptors nih.gov

CompoundStereoisomerM1 Receptor Binding Affinity (Ki, nM)M1 Agonist Activity (PI Hydrolysis, EC50, µM)
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneRacemate160.28
(+)-Isomer151.1
(-)-Isomer170.13
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneRacemate170.22
(+)-Isomer230.94
(-)-(S)-Isomer130.081

Table 2: Stereospecific Activity of Spiro Hydantoin Aldose Reductase Inhibitors nih.govorganic-chemistry.org

CompoundStereoisomerAldose Reductase Inhibitory Activity (IC50)
SorbinilRacemateNot specified
(4S)-IsomerActive
(4R)-IsomerInactive
cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dioneRacemateNot specified
(2'R,4'S)-Enantiomer7.5 nM
Other IsomersLess Active

Mechanistic Characterization of Biological Activities for 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione Analogues

Molecular Target Engagement and Modulatory Mechanisms

The biological activity of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione analogues stems from their ability to engage with and modulate the function of various proteins, including enzymes and receptors.

Analogues of this compound have been investigated for their inhibitory effects on a range of enzymes.

Fatty Acid Amide Hydrolase (FAAH): Spirocyclic urea derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold have been identified as covalent inhibitors of fatty acid amide hydrolase (FAAH). nih.govresearchgate.net FAAH is a serine hydrolase responsible for breaking down fatty acid amide signaling molecules like the endocannabinoid anandamide. nih.govmdpi.com By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which is known to have analgesic properties. nih.govmdpi.com An iterative design and optimization strategy led to the identification of potent inhibitors with favorable drug-like properties. nih.gov

Human Rhinovirus (HRV) 3C-proteinase: The 3C protease (3Cpro) is a viral enzyme essential for the replication of human rhinoviruses. mdpi.com Certain inhibitors of this enzyme have been developed that lead to the irreversible inactivation of HRV-3Cpro through covalent modification. mdpi.com While various inhibitor classes exist, including those with azaglutamine or heterocyclic ketone moieties, the exploration of spirocyclic compounds represents an ongoing area of research. mdpi.com

Matrix Metalloproteinases (MMPs): Research into MMP-13 inhibitors has explored the replacement of certain chemical groups with heteroatom cyclic butane analogues like oxetane and azetidine to improve stability. nih.gov While these specific modifications were made to a different parent compound, the study highlights a strategy of using cyclic structures to influence inhibitor properties, which could be applicable to the design of spiro[4.5]decane-based MMP inhibitors. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a tyrosine kinase receptor that has become a potential target for cancer therapy due to its role in cell growth and reproduction when abnormally activated. nih.gov The development of small-molecule inhibitors targeting FGFR4 is an active field of research, with a focus on overcoming drug resistance. nih.gov

Table 1: Enzyme Inhibition by 1-Oxa-3-azaspiro[4.5]decane Analogues

Target Enzyme Analogue Scaffold Mechanism of Action Reference
Fatty Acid Amide Hydrolase (FAAH) 1-oxa-8-azaspiro[4.5]decane urea Covalent Inhibition nih.govresearchgate.net

Receptor Agonism/Antagonism

These compounds also interact with cell surface receptors, acting as either agonists (activators) or antagonists (blockers).

δ Opioid Receptors: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective agonists for the δ opioid receptor (DOR). nih.govnih.govresearchgate.net These receptors are considered potential targets for treating neurological and psychiatric disorders. nih.govnih.gov The identified spirocyclic compounds are noted to be slightly biased toward G-protein signaling and show efficacy in models of inflammatory pain. researchgate.net This discovery provides an alternative to previously explored DOR agonist chemotypes that have failed in clinical trials. nih.govnih.gov

Muscarinic Receptors: Analogues such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists. nih.gov These receptors are a target for the symptomatic treatment of dementia in Alzheimer's disease. nih.gov Systematic modifications of this spirocyclic scaffold have led to compounds that display a preferential affinity for M1 receptors over M2 receptors and exhibit potent activity in ameliorating scopolamine-induced memory impairment in preclinical models. nih.gov

Table 2: Receptor Modulation by 1-Oxa-3-azaspiro[4.5]decane Analogues

Target Receptor Analogue Scaffold Modulatory Action Reference
δ Opioid Receptor (DOR) 1,3,8-Triazaspiro[4.5]decane-2,4-dione Selective Agonist nih.govnih.govresearchgate.net
M1 Muscarinic Receptor 1-oxa-8-azaspiro[4.5]decane Agonist nih.gov

Other Specific Protein-Ligand Interactions

Beyond direct enzyme or receptor modulation, these analogues can interfere with key protein-protein interactions and signaling pathways.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration by integrating signals from the extracellular matrix. nih.govmdpi.com Inhibition of FAK's autophosphorylation is a key strategy in developing cancer therapeutics. nih.gov While potent FAK inhibitors like OXA-11 have been developed, they belong to a different chemical class (amino pyrimidine). nih.gov The potential for spiro[4.5]decane structures to inhibit FAK remains an area for further investigation.

NF-kB Pathway: Spirodienone molecules have been shown to possess anti-inflammatory and anticancer activity. nih.gov One mechanism for this is the suppression of the nuclear transcription factor-κB (NF-κB) pathway. For example, a compound extracted from Amorpha fruticose strongly suppressed NF-κB activation in human cervical carcinoma cells. nih.gov

Cellular Pathway Modulation and Biological Response

The molecular interactions described above translate into broader effects on cellular pathways, leading to specific biological responses like antimicrobial and anticancer activities.

The spirodienone core structure is associated with antibacterial and antiviral properties, although detailed mechanisms for many analogues are still under investigation. nih.gov The psammaplysins, a family of marine natural products characterized by a spiroisoxazoline-oxepine unit, exhibit a range of biological activities including antiviral and antibacterial properties. researchgate.net

A significant body of research has focused on the anticancer potential of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. researchgate.netnih.gov These compounds have demonstrated the ability to inhibit key processes in cancer progression.

Inhibition of Cell Migration, Invasion, and Colony Formation: The metastatic cascade, a primary driver of cancer mortality, involves cell migration and invasion. researchgate.net A series of synthetic 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been shown to inhibit the migration of triple-negative breast cancer cells. researchgate.net While the exact mechanism is still being elucidated, the most potent analogues were found to induce apoptosis in tumor cells. researchgate.net Further studies have shown that these derivatives exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines, including those from lung, breast, and cervical cancers. nih.govnih.gov For instance, compound 11h from one study showed IC50 values of 0.19 µM, 0.08 µM, and 0.15 µM against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines, respectively. nih.gov

Table 3: Anticancer Activity of a 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogue (Compound 11h)

Cell Line Cancer Type IC50 (µM) Reference
A549 Lung Cancer 0.19 nih.gov
MDA-MB-231 Breast Cancer 0.08 nih.gov
HeLa Cervical Cancer 0.15 nih.gov

Research on this compound Analogues Reveals No Evidence of Immunomodulatory or Myelostimulatory Properties

A comprehensive review of available scientific literature and research databases has found no studies detailing the immunomodulatory or myelostimulatory properties of this compound or its close analogues.

While the core chemical structure of this compound is of interest in medicinal chemistry, current research has focused on other biological activities and different structural analogues. Investigations into the therapeutic potential of related spirocyclic compounds have explored areas such as neurodegenerative diseases and cancer, but have not extended to the modulation of the immune system or the stimulation of bone marrow cell production (myelostimulation).

Notably, studies on structurally distinct analogues, such as 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives, have shown myelostimulating activity. However, the replacement of the triaza- moiety with an oxa-aza- configuration, as is the case in this compound, significantly alters the compound's chemical properties and, consequently, its biological effects. Therefore, the findings related to the triaza- analogues cannot be extrapolated to the oxa-aza- compound.

Similarly, research into other related spiro-compounds, including 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has centered on their potential as antitumor agents. These studies have not reported any immunomodulatory or myelostimulatory side effects or activities.

Computational Chemistry and Drug Design Applications for 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and its target protein.

In the context of 1-oxa-3-azaspiro[4.5]decane-2,4-dione and its derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ opioid receptor (DOR) agonists through screening and their binding to the orthosteric site was supported by docking and molecular dynamics simulations. nih.govnih.gov Similarly, molecular modeling studies, including docking, have been used to analyze the binding of spirohydantoin derivatives to serotonin (B10506) receptors, such as 5-HT1A and 5-HT7. nih.gov

The process of molecular docking involves preparing the protein structure, often obtained from the Protein Data Bank, and generating various conformations of the ligand. nih.gov The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity for different poses. For example, in a study of spirooxindolepyrrolidine-engrafted hydantoin (B18101) scaffolds, docking simulations revealed low score energy values for the complexes formed, indicating favorable binding. mdpi.com

Table 1: Examples of Molecular Docking Applications for Spirocyclic Compounds
Compound ClassTarget ProteinKey Findings from DockingReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ Opioid Receptor (DOR)Identified as novel DOR agonists, with docking supporting binding to the orthosteric site. nih.govnih.gov
Spirohydantoin derivativesSerotonin Receptors (5-HT1A, 5-HT7)Analyzed the binding mode of agonist and antagonist molecules. nih.gov
Spirooxindole-pyrrolidine-engrafted hydantoinsNot specifiedComplexes showed low score energy values, indicating favorable binding. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding energetics of a ligand-protein complex over time. nih.gov This technique complements molecular docking by offering insights into the dynamic nature of these interactions.

For spirocyclic systems like this compound, MD simulations are valuable for understanding their conformational preferences. nih.gov The rigid nature of the spirocyclic scaffold limits the number of accessible conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding. chembridge.comacs.org Computational studies on hydantoin-based peptidomimetics have utilized a combination of Monte Carlo and Molecular Mechanics approaches to perform conformational searches. nih.govacs.org

MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of a ligand's affinity for its target. These simulations monitor the stability of the ligand-protein complex by observing the root mean square deviation (RMSD) of atomic positions over time. nih.gov For example, MD simulations of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives confirmed that the chemotype can logically fit within the DOR binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

QSAR studies involve generating a set of molecular descriptors that encode the physicochemical properties of the molecules, such as topological, geometric, electronic, and thermodynamic properties. nih.govresearchgate.net A statistical method is then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For hydantoin derivatives, QSAR analyses have been performed to predict their anticonvulsant activity. nih.govresearchgate.net These studies have employed various techniques, including recursive partitioning and genetic algorithms, to develop predictive models. nih.gov The resulting models can identify the key structural features that are important for activity, guiding the design of more potent compounds. nih.govresearchgate.net The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

De Novo Drug Design Incorporating the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound scaffold serves as an excellent starting point for such design efforts due to its unique three-dimensional characteristics. chembridge.com

The inherent rigidity of the spirocyclic system allows for the precise positioning of functional groups within a protein's binding site, which is a key advantage in structure-based drug design. chembridge.com By using the this compound core, computational methods can explore different substitutions and modifications to optimize interactions with a specific target. This approach has been used to design novel inhibitors and receptor antagonists. nih.gov

Virtual Screening and Chemical Library Design for Spirocyclic Systems (e.g., DNA-Encoded Libraries)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. spirochem.com Given the vastness of chemical space, virtual screening is an efficient way to narrow down the number of compounds for experimental testing.

Spirocyclic scaffolds, including this compound, are increasingly being incorporated into chemical libraries for drug discovery. acs.orgacs.org These libraries, which can be screened virtually, offer greater structural diversity and three-dimensionality compared to traditional libraries dominated by flat aromatic structures. chembridge.comtandfonline.com

Biosynthesis and Natural Product Relevance of 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione Moieties

Proposed Biosynthetic Pathways for Related Spirocyclic Alkaloids and Metabolites

The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane core is believed to be intricately linked to the metabolism of brominated tyrosine derivatives, a common theme in the secondary metabolite production of marine sponges. While the precise enzymatic machinery is still under investigation, a plausible biosynthetic pathway has been proposed, drawing parallels with the formation of related spiroisoxazoline alkaloids such as aerothionin (B1664395) and the psammaplysin family.

The proposed biogenesis commences with the amino acid 3,5-dibromo-L-tyrosine. nih.govnih.gov Through a series of enzymatic transformations, this precursor is thought to form an oximino epoxide intermediate. The pathway then diverges, with the fate of this intermediate determining the final spirocyclic scaffold. nih.govnih.gov

One proposed route involves a Beckmann-type rearrangement occurring concurrently with an epoxide ring-opening. nih.gov This concerted mechanism is hypothesized to lead directly to the formation of the 1-oxa-3-azaspiro[4.5]decane backbone, which is characteristic of the aerothionin family of natural products. nih.gov Alternatively, a different mode of epoxide ring opening can lead to a ring expansion, resulting in the formation of the related 1,6-dioxa-2-azaspiro[4.6]undecane system found in the psammaplysin series of compounds. nih.gov

The formation of the spiro center is a critical step, and it is postulated that oxidoreductases, particularly monooxygenases like cytochrome P450 enzymes, play a pivotal role. researchgate.netnih.gov These enzymes are known to catalyze stereo- and regiospecific oxidations that can be challenging to replicate through traditional chemical synthesis. nih.gov In the context of these spirocyclic alkaloids, a monooxygenase is likely responsible for the initial epoxidation of the aromatic ring of the bromotyrosine precursor. researchgate.net Subsequent intramolecular nucleophilic attack from the oxime nitrogen onto the epoxide would then forge the spirocyclic junction. researchgate.netchim.it

The structural diversity observed in nature arises from further enzymatic modifications to this core scaffold, including hydroxylations, methylations, and the attachment of various side chains, often derived from other amino acids or fatty acids. nih.gov

Identification of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione Scaffolds in Marine and Other Natural Products

The this compound moiety, as part of the broader spiroisoxazoline class, is predominantly found in a diverse array of metabolites isolated from marine sponges, particularly those belonging to the order Verongiida. nih.govbohrium.com These compounds, often referred to as bromotyrosine alkaloids, are believed to function as a chemical defense mechanism for the producing organisms. nih.govnih.gov

The psammaplysin family of compounds are prime examples of natural products featuring a spirocyclic core closely related to the this compound skeleton. nih.govresearchgate.net These molecules typically possess a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, a direct biosynthetic relative. nih.gov Variations within the psammaplysin family, including the ceratinamides and frondoplysins, showcase the modular nature of their biosynthesis, with different fatty acid or amino acid-derived side chains attached to the core structure. nih.govresearchgate.net

Below is a table summarizing some of the key natural products that contain or are biosynthetically related to the this compound scaffold.

Compound NameCore ScaffoldNatural Source (Marine Sponge)
Aerothionin1-Oxa-3-azaspiro[4.5]decane derivativeAplysina fistularis
Psammaplysin A1,6-Dioxa-2-azaspiro[4.6]undecanePsammaplysilla purpurea
Ceratinamide A1,6-Dioxa-2-azaspiro[4.6]undecanePseudoceratina purpurea
Frondoplysin A1,6-Dioxa-2-azaspiro[4.6]undecaneDysidea frondosa
Aplysinamisin ISpiroisoxazolineAplysina sp.
Purealidin QSpiroisoxazolinePsammaplysilla purea
11-Deoxyfistularin-3SpiroisoxazolineAplysina archeri

This table is not exhaustive but provides representative examples.

Bio-inspired Synthetic Strategies

The intricate and stereochemically rich architecture of the this compound scaffold and its natural product congeners has inspired the development of elegant and efficient synthetic strategies. nih.gov These bio-inspired or biomimetic approaches often seek to replicate the key bond-forming events proposed in the biosynthetic pathways. nih.gov

A prominent bio-inspired strategy for the construction of the spiroisoxazoline core is the use of 1,3-dipolar cycloaddition reactions . nih.govnih.gov This method mimics the putative intramolecular cyclization of an oxime onto an epoxide or a related activated intermediate. In the synthetic context, a nitrile oxide (the 1,3-dipole) is reacted with an alkene dipolarophile to construct the isoxazoline (B3343090) ring system in a highly regio- and stereoselective manner. nih.govnih.gov This approach has been successfully employed in the total synthesis of several psammaplysin analogues. chemrxiv.org

Another powerful biomimetic approach involves an intramolecular cyclization of a suitably functionalized precursor. nih.govresearchgate.net For instance, the oxidation of an aromatic ring to generate a dearomatized intermediate, followed by the intramolecular attack of a pendant oxime nucleophile, directly mirrors the proposed biosynthetic formation of the spiro center. nih.gov

More recent total syntheses of complex spiroisoxazoline natural products like psammaplysin A have utilized innovative strategies that, while not direct replications of the biosynthetic pathway, are certainly inspired by its logic. One such strategy involves a diastereoselective Henry reaction followed by a cyclization sequence . nih.govacs.org This approach allows for the efficient construction of the hydroxylated isoxazoline scaffold. A subsequent regioselective Baeyer-Villiger ring expansion can then be used to form the seven-membered dihydrooxepine ring found in the psammaplysins, a transformation that is also found in the biosynthetic pathways of other natural products. nih.govacs.org

These bio-inspired synthetic endeavors not only provide access to these valuable natural products for further biological evaluation but also lend credence to the proposed biosynthetic hypotheses and offer deeper insights into the chemical logic of nature. rsc.org

Future Perspectives in 1 Oxa 3 Azaspiro 4.5 Decane 2,4 Dione Research

Expansion into Underexplored Regions of Chemical Space through Novel Derivatizations

The exploration of novel derivatives stemming from the 1-Oxa-3-azaspiro[4.5]decane-2,4-dione core is a primary avenue for future research. The inherent functionality of the dione (B5365651) ring system and the cyclohexane (B81311) moiety provides multiple points for chemical modification. Future efforts will likely focus on systematic derivatization to expand the accessible chemical space and modulate the compound's physicochemical properties for enhanced biological activity.

Key strategies for derivatization are expected to include:

Substitution on the Cyclohexane Ring: Introduction of various functional groups on the cyclohexane ring can influence lipophilicity, metabolic stability, and target binding.

Modification of the Hydantoin (B18101) Moiety: Alkylation or arylation at the N-3 position of the azaspiro ring can be explored to create a library of analogues.

Stereoselective Synthesis: The development of synthetic routes to access specific stereoisomers is crucial, as chirality often plays a significant role in biological recognition.

Computational modeling and in silico screening will be instrumental in guiding the rational design of new derivatives with improved affinity and selectivity for specific biological targets. The synthesis of spiro compounds for inclusion in DNA-encoded libraries (DELT) is another promising approach to rapidly explore a vast chemical space. nih.govrsc.org

Development of Greener and More Efficient Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a critical goal. Future research on this compound will undoubtedly focus on the development of "green" synthetic methodologies. This involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

Several modern synthetic strategies could be adapted for the synthesis of this spiro-dione:

Catalytic Approaches: The use of novel organo-nanocatalysts, as well as metal catalysts like iodine, has shown promise in the synthesis of other spiro N-heterocycles. rsc.orgnih.gov These methods often proceed under mild conditions with high yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of complex heterocyclic systems. researchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple chemical transformations occur in a single reaction vessel without the isolation of intermediates can greatly enhance efficiency and reduce waste.

These greener approaches will not only make the synthesis of this compound and its derivatives more sustainable but also more cost-effective for potential large-scale production. mdpi.com

Elucidation of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound are yet to be fully elucidated, research on analogous spirocyclic structures provides a fertile ground for future investigations. Compounds with similar spiro-heterocyclic cores have exhibited a wide range of biological activities, suggesting that this scaffold could be a versatile platform for drug discovery. ontosight.aiontosight.ai

Future research will likely focus on screening this compound and its derivatives against a variety of biological targets implicated in human diseases. Based on the activities of related compounds, potential therapeutic areas of interest include:

Oncology: Derivatives of the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent antitumor activity. researchgate.netnih.govnih.gov

Neuroscience: A closely related compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, has been identified as a δ opioid receptor agonist, suggesting potential applications in pain management and neurological disorders. nih.govresearchgate.net

Infectious Diseases and Inflammation: General screening of spiro compounds has often revealed antimicrobial and anti-inflammatory properties. ontosight.ai

The following table summarizes the biological activities observed in compounds structurally related to this compound, highlighting promising areas for future investigation.

Related CompoundBiological ActivityPotential Therapeutic Area
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativesAntitumorOncology
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ Opioid Receptor AgonistPain, Neurological Disorders
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesMyelostimulatorHematology
Psammaplysins (containing 1-oxa-3-azaspiro[4.5]decane backbone)Antiviral, Anticancer, Antibacterial, AntimalarialInfectious Diseases, Oncology

Integration with Cutting-Edge Screening Technologies

To efficiently explore the therapeutic potential of this compound and its derivatives, integration with cutting-edge screening technologies is essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ opioid receptor agonists was achieved through a small-scale high-throughput screening assay. nih.gov

Future research will likely leverage advanced screening platforms, including:

High-Content Screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of a compound's biological effects.

DNA-Encoded Library Technology (DELT): By attaching a unique DNA barcode to each compound, DELT enables the screening of massive libraries of compounds in a single experiment, significantly accelerating the hit identification process. The amenability of spirocyclic scaffolds to on-DNA synthesis makes this a particularly attractive strategy. nih.govrsc.org

Artificial Intelligence and Machine Learning: AI-driven platforms can analyze large datasets from screening campaigns to identify structure-activity relationships and predict the biological activity of novel, untested derivatives, thereby streamlining the drug discovery pipeline.

The incorporation of spirocyclic systems, such as this compound, into commercial and academic screening libraries is becoming more prevalent due to their structural novelty and favorable drug-like properties. asinex.com

Q & A

Basic Research Question

Methodological Answer:
The synthesis of this compound typically involves intramolecular cyclization or multi-step reactions with ketones, aldehydes, or nitriles. A validated route includes reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions (e.g., potassium carbonate in dimethylformamide) . Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst Screening : Testing bases like K₂CO₃ or DBU for improved cyclization efficiency.

Q. Table 1: Comparison of Synthetic Routes

MethodReactantsYield (%)Key ConditionsReference
CyclizationTetrahydropyran-4-carbonitrile65–75K₂CO₃, DMF, 70°C
Epoxide Ring-Opening3,4-Epoxyhexane derivatives50–60HCl hydrolysis, RT

How is the structure of this compound confirmed using spectroscopic methods?

Basic Research Question

Methodological Answer:
Structural confirmation requires a combination of NMR , IR , and mass spectrometry :

  • ¹H/¹³C NMR :
    • Spirocyclic protons resonate at δ 3.5–4.5 ppm (oxygen-adjacent CH₂).
    • Carbonyl carbons (C=O) appear at ~170–180 ppm .
  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹.
  • High-Resolution MS : Molecular ion peak at m/z 183.251 (C₁₀H₁₇NO₂) .

Critical Note : Cross-validate with X-ray crystallography if crystal forms are obtainable .

How does the spirocyclic structure of this compound influence its interactions with biological targets such as enzymes?

Advanced Research Question

Methodological Answer:
The spirocyclic framework provides conformational rigidity, enabling selective binding to enzyme active sites. Key interactions include:

  • Hydrogen Bonding : Oxygen and nitrogen atoms form H-bonds with catalytic residues (e.g., serine hydrolases) .
  • Steric Effects : The fused ring system restricts rotational freedom, enhancing target specificity.

Q. Experimental Design :

Docking Studies : Use AutoDock Vina to predict binding poses with enzymes like cytochrome P450 .

Enzyme Assays : Measure IC₅₀ values in inhibition studies (e.g., fluorescence-based assays).

Mutagenesis : Identify critical residues via alanine-scanning mutations .

What methodological approaches are recommended to resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) arise from assay conditions or compound purity. Resolution strategies:

  • Purity Analysis : Validate via HPLC (>95% purity) and elemental analysis .
  • Assay Standardization :
    • Use uniform buffer systems (e.g., PBS at pH 7.4).
    • Control temperature (37°C) and incubation time.
  • Structural Analog Comparison : Test derivatives (e.g., 4-ethyl or 7-methyl analogs) to isolate activity trends .

Case Study : Discrepancies in enzyme inhibition may stem from solvent effects (DMSO vs. water). Re-evaluate activities using <1% DMSO .

What computational strategies can predict the reactivity and stability of this compound in different solvents?

Advanced Research Question

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity.
  • Molecular Dynamics (MD) Simulations : Model solvation shells in water, DMSO, or ethanol to predict stability .
  • QSAR Models : Corrogate substituent effects (e.g., ethyl groups) on reactivity using Hammett constants .

Q. Table 2: Solvent Stability Predictions

SolventPredicted Stability (MD)Reactivity (DFT)
WaterModerateLow
DMSOHighModerate
EthanolHighHigh

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